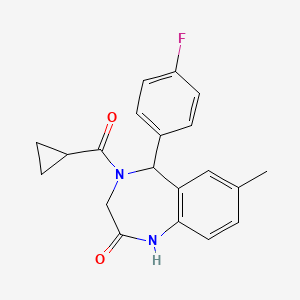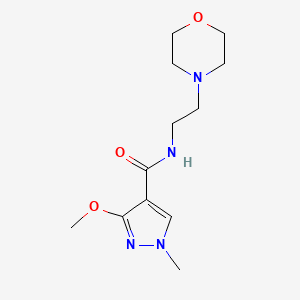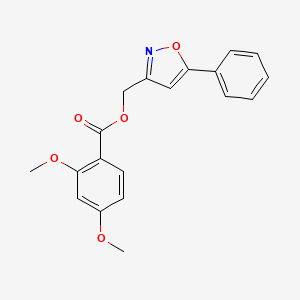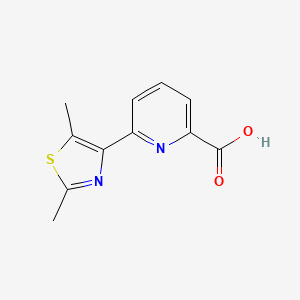![molecular formula C18H14N2OS B2655414 4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 846592-14-1](/img/structure/B2655414.png)
4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine” is a derivative of benzofuran [3,2-D]pyrimidine . Benzofuran [3,2-D]pyrimidine derivatives have been studied for their potential as PARP-1 inhibitors . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Synthesis Analysis
The synthesis of benzofuran [3,2-D]pyrimidine derivatives involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . The synthesis of these compounds has been reported to yield a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines in 63%–90% yields .Molecular Structure Analysis
The molecular structure of benzofuran [3,2-D]pyrimidine derivatives has been studied and summarized in the structure-activity relationship of PARP-1 inhibitors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran [3,2-D]pyrimidine derivatives include the aza-Wittig reaction and subsequent reactions with carbon disulfide and alkyl halides or halogenated aliphatic esters .科学的研究の応用
Synthesis and Chemical Properties
"4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine" and its derivatives are of significant interest due to their diverse range of biological activities, including antibacterial, anti-inflammatory, anticancer properties, and their role as inhibitors of platelet aggregation and enhancers of long-term memory. The compound's synthesis involves multi-step chemical reactions that include the use of specific reagents and catalysts under controlled conditions to ensure high yields and purity. The chemical properties and structures of these compounds are meticulously characterized using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS, ensuring the accuracy of the synthesized compounds' identification and purity levels.
Antitumor and Antiviral Activities
A notable application of "this compound" derivatives is in the field of oncology, where these compounds have shown significant antitumor activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes necessary for cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), highlighting their potential as chemotherapy agents. Additionally, some derivatives exhibit potent antiviral properties, particularly against HIV-1, by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). This dual antitumor and antiviral activity underscores the versatility and therapeutic potential of "this compound" derivatives in the development of new pharmaceuticals.
Antimicrobial and Anti-inflammatory Properties
The antimicrobial activity of "this compound" derivatives further expands their potential therapeutic applications. These compounds have been found to be effective against a variety of pathogenic microorganisms, offering a potential route for the development of new antibacterial and antifungal agents. Moreover, their anti-inflammatory properties suggest a role in the treatment of inflammatory diseases, providing a basis for the development of novel anti-inflammatory drugs with potentially fewer side effects than current treatments.
Fluorescence and Photophysical Properties
Some derivatives of "this compound" exhibit unique solid-state fluorescence properties, making them of interest for applications in materials science, such as the development of new fluorescent materials for sensing and imaging technologies. The ability to tailor the photophysical properties of these compounds through chemical modification opens up new avenues for research in the field of optoelectronics and nanotechnology.
For detailed information and studies related to "this compound" and its applications in scientific research, the following references provide a comprehensive overview:
- Bioactivity and advancements of benzofuro[3,2-d] pyrimidine derivatives (Xu Wei-ming, 2010).
- Synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides (Kenichirou Yokota et al., 2012).
- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (E. Grivsky et al., 1980).
- Synthesis and anti-HIV-1 activity of thio analogues of dihydroalkoxybenzyloxopyrimidines (A. Mai et al., 1995).
作用機序
Benzofuran [3,2-D]pyrimidine derivatives have been studied for their inhibition on PARP enzyme activity . They could inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity, and promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .
将来の方向性
The future directions for the study of “4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine” and similar compounds could involve further exploration of their potential as anticancer drugs, particularly as PARP-1 inhibitors . Further studies could also focus on optimizing the synthesis process and improving the yield of these compounds .
特性
IUPAC Name |
4-[(4-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-12-6-8-13(9-7-12)10-22-18-17-16(19-11-20-18)14-4-2-3-5-15(14)21-17/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIMRQYNSJBVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B2655331.png)
![N-cyclopropyl-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrole-2-carboxamide](/img/structure/B2655332.png)
![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)
![2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)




![ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2655346.png)
![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)
![1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2655350.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2655353.png)
